molecular formula C18H16N2OS2 B2488036 N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 727689-64-7

N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2488036
CAS No.: 727689-64-7
M. Wt: 340.46
InChI Key: XRPBOKXSJKTHIF-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-17(19-11-14-7-3-1-4-8-14)13-23-18-20-16(12-22-18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPBOKXSJKTHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the coupling of a thiazole derivative with a benzyl group. One common method involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%), acidic conditionsSulfinyl (-SO-) or sulfonyl (-SO<sub>2</sub>-) derivatives65–78%
mCPBA (meta-chloroperbenzoic acid)Sulfoxide82%

Mechanism :

  • Electrophilic oxidation proceeds via a two-step pathway:

    • Formation of sulfoxide intermediate.

    • Further oxidation to sulfone under stronger conditions.

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHC(O)CH<sub>2</sub>-) is susceptible to hydrolysis:

ConditionsProductsApplicationReference
6M HCl, reflux, 4–6 hrs2-[(4-phenylthiazol-2-yl)sulfanyl]acetic acid + benzylaminePrecursor for further derivatization
NaOH (10%), ethanol, 70°CSodium salt of acetic acid derivativeIntermediate in drug synthesis

Key Insight :
Hydrolysis rates depend on electronic effects from the thiazole ring, with electron-withdrawing groups accelerating the process .

Electrophilic Substitution on the Thiazole Ring

The 4-phenyl-thiazole ring participates in electrophilic substitution:

ReactionConditionsProductYieldReference
BrominationBr<sub>2</sub>, CHCl<sub>3</sub>, 0°C5-bromo-4-phenylthiazole derivative55%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C5-nitro derivative48%

Regioselectivity :
Electrophiles preferentially attack the C5 position due to resonance stabilization from the phenyl group at C4 .

Nucleophilic Substitution at the Benzyl Group

The benzylamine moiety undergoes SN<sub>2</sub> reactions:

NucleophileConditionsProductYieldReference
Alkyl halidesK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-alkylated derivatives60–75%
Arylboronic acidsPd(OAc)<sub>2</sub>, SPhos ligandBiaryl acetamide analogues70%

Catalytic Note :
Palladium-mediated cross-coupling reactions require careful control of ligand ratios to suppress thiazole ring decomposition .

Ring-Opening Reactions of Thiazole

Under extreme conditions, the thiazole ring undergoes cleavage:

ReagentConditionsProductReference
LiAlH<sub>4</sub>THF, reflux, 12 hrsOpen-chain thioamide
H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>Fenton-like conditionsSulfur-oxidized fragments

Application :
Ring-opening products serve as intermediates for synthesizing polyfunctionalized amines .

Complexation with Metal Ions

The sulfur and nitrogen atoms facilitate metal coordination:

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
Cu(II) acetateMethanol, 25°COctahedral Cu-S/N coordination4.2
Fe(III) chlorideEthanol/water (1:1), pH 5–6Tetrahedral Fe-S complex3.8

Significance :
Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Scientific Research Applications

Anticancer Activity

Inhibition of Cancer Cell Proliferation

Research has demonstrated that derivatives of N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exhibit notable anticancer properties. For instance, a study synthesized various thiazolyl N-benzyl-substituted acetamide derivatives and evaluated their efficacy against different cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. The results indicated that certain derivatives achieved significant inhibition rates, with some compounds exhibiting up to 71% inhibition in cell proliferation at a concentration of 50 μM .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) analysis provides insights into how modifications to the chemical structure affect biological activity. For example, the presence of specific substituents on the thiazole ring was correlated with enhanced inhibitory effects on cancer cell lines. The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI(50) values of 1.34 μM and 2.30 μM , indicating its potential as a therapeutic agent targeting the Src signaling pathway .

Enzyme Inhibition

Src Kinase Inhibition

N-benzyl derivatives have been identified as selective inhibitors of Src kinase, an enzyme implicated in various cancers. The compound KX2-391, a derivative of N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, demonstrated high selectivity for the Src substrate binding site. This specificity is crucial for developing targeted cancer therapies that minimize off-target effects .

Case Studies and Research Findings

Study Compound Cell Line Inhibition (%) GI(50) (μM)
Fallah-Tafti et al. (2011)N-benzyl derivativesHT-29Up to 71% at 50 μM1.34 (c-Src)
Evren et al. (2019)Thiazole derivativesA549Significant selectivity23.30 ± 0.35 mM

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both benzyl and phenyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with 2-(4-phenylthiazol-2-ylthio)acetic acid. This process often employs various catalysts and solvents to optimize yield and purity. The structural verification of synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Compound MIC (μg/mL) Activity
N-benzyl-2-[...]-acetamide100Moderate activity against M. tuberculosis
Reference Compound (e.g., Ciprofloxacin)0.381Standard for comparison

The compound exhibited a MIC of 100 μg/mL against Mycobacterium tuberculosis, indicating moderate activity compared to established antibiotics like ciprofloxacin .

Anticancer Activity

Research has demonstrated that thiazole derivatives possess significant anticancer properties. The structure–activity relationship (SAR) analysis reveals that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines:

Compound IC50 (µM) Cell Line
N-benzyl-2-[...]-acetamide1.98 ± 1.22A431 (epidermoid carcinoma)
Doxorubicin (reference)<1.0Standard for comparison

The IC50 value for N-benzyl-2-[...]-acetamide was found to be less than that of doxorubicin in specific assays, suggesting a potential role in cancer therapy .

The biological activity of N-benzyl-2-[...]-acetamide is attributed to its ability to inhibit key cellular processes:

  • Protein Synthesis Inhibition : The compound interferes with bacterial protein synthesis pathways, leading to bactericidal effects.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, thereby preventing proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:

  • Antitubercular Activity : A study evaluated various thiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis, where N-benzyl derivatives showed promising results.
  • Anticancer Studies : In vitro studies on A431 cells demonstrated that compounds similar to N-benzyl derivatives significantly reduced cell viability, indicating potential as anticancer agents.

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